molecular formula C11H8N2 B14258550 9H-Pyrido[4,3-b]indole CAS No. 223713-94-8

9H-Pyrido[4,3-b]indole

Cat. No.: B14258550
CAS No.: 223713-94-8
M. Wt: 168.19 g/mol
InChI Key: YCUGJPCEGXIQHV-UHFFFAOYSA-N
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Description

9H-Pyrido[4,3-b]indole is a tricyclic heteroaromatic compound belonging to the carboline family, a group of structures known for their significant and diverse biological activities. This scaffold is of high interest in medicinal chemistry and pharmacology research. Derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized and investigated for their potent biological effects. Specifically, studies have shown that such compounds can act as potential neuroprotectors by modulating glutamate-dependent calcium ion uptake in synaptosomes of the cerebral cortex, indicating their value in neuroscience research for conditions involving excitotoxicity . The core structure is also recognized as a key pharmacophore in numerous natural and synthetic alkaloids, which have been associated with various pharmacological activities, including anticancer effects and central nervous system activity . From a chemical perspective, the solubility of these derivatives in buffer solutions (pH 7.4), hexane, and 1-octanol is typically low, which is a critical factor to consider during experimental design . The synthesis of related β-carbolinone derivatives (9H-pyrido[3,4-b]indol-1(2H)-one) often involves a two-step process starting from substituted β-carbolines, showcasing the chemical versatility of this scaffold for further functionalization . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223713-94-8

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

9H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-2,4-7H,3H2

InChI Key

YCUGJPCEGXIQHV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3C=NC=CC3=N2

Origin of Product

United States

Synthetic Methodologies for 9h Pyrido 4,3 B Indole and Its Derivatives

Classical Approaches in Pyridoindole Synthesis

The foundational methods for constructing the 9H-pyrido[4,3-b]indole skeleton have relied on well-established named reactions in organic chemistry. These classical approaches, while sometimes limited in scope or efficiency, have laid the groundwork for the synthesis of a wide array of derivatives.

Fischer Indole (B1671886) Synthesis for Pyridoindole Scaffolds

The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted for the construction of pyrido[4,3-b]indole systems. This method typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted ketone or aldehyde. For instance, the reaction of phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions, such as with methanesulfonic acid in methanol, forms a phenylhydrazone intermediate which then undergoes a thermal or acid-catalyzed rearrangement to generate the indole nucleus. This strategy can be applied to precursors containing a pre-formed pyridine (B92270) ring to construct the fused γ-carboline framework. researchgate.net While a versatile method, the regioselectivity of the indole formation can be influenced by the structure of the starting ketone. researchgate.net

A notable application involves the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. In one example, the Fischer indole synthesis of a specific hydrazine (B178648) with a ketone led to the formation of a hexahydroazepino-indole with complete regioselectivity. acs.org

ReactantsReagents/ConditionsProductReference
Phenylhydrazine, Ketone/AldehydeMethanesulfonic acid in methanolIndole nucleus
Hydrazine, KetoneForcing reaction conditionsHexahydroazepino-indole acs.org

Pictet-Spengler Reaction and its Variants

The Pictet-Spengler reaction is a highly effective and widely utilized method for the synthesis of tetrahydro-β-carbolines and, by extension, can be adapted for γ-carbolines. The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. analis.com.myutm.mybeilstein-journals.org

This reaction is typically promoted by strong Brønsted acids. analis.com.my Various modifications to the reaction conditions have been developed to improve yields and expand the substrate scope. For example, the use of cyanuric chloride (TCT) as a catalyst in DMSO has been shown to be a practical, mild, and efficient protocol for the Pictet-Spengler reaction, accommodating both electron-donating and electron-withdrawing aldehydes. beilstein-journals.org The reaction has been successfully used to synthesize a series of 1-aryl substituted 9H-pyrido[3,4-b]indoles (1,2,3,4-tetrahydro-β-carbolines) by cyclizing tryptamine with various substituted benzaldehydes in the presence of hydrochloric acid. cdnsciencepub.com

A key step in many syntheses is the subsequent oxidation of the initially formed tetrahydro-β-carboline to the fully aromatic β-carboline. evitachem.com This can be achieved using reagents like palladium on carbon (Pd/C) in xylene at reflux. nih.gov

Tryptamine DerivativeAldehyde/KetoneCatalyst/ConditionsProductReference
TryptamineSubstituted benzaldehydesHCl1-Aryl-1,2,3,4-tetrahydro-β-carbolines cdnsciencepub.com
Tryptamine4-TolualdehydeCyanuric chloride (TCT), DMSOTetrahydro-β-carboline beilstein-journals.org
TryptamineVarious substituted aldehydesIodine-mediated oxidative dehydrogenationβ-carboline derivatives analis.com.my
5-Hydroxy-L-tryptophanSubstituted phenylglyoxalPictet-Spengler condensationβ-carboline frameworks utm.my

Condensation Reactions Utilizing Tryptamine Precursors

Direct condensation reactions involving tryptamine and its derivatives with various carbonyl compounds are a fundamental strategy for building the pyridoindole core. These reactions often serve as the initial step in a multi-step synthesis.

For example, reacting tryptamine hydrochloride with substituted benzaldehydes in refluxing ethanol (B145695) with hydrochloric acid can yield 1-aryl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochlorides. Specifically, the reaction of tryptamine hydrochloride with 4-tolualdehyde in ethanol with HCl produced 1-(4'-methylphenyl)-tetrahydro-β-carboline hydrochloride with a 53% yield. Similarly, using p-methoxybenzaldehyde under comparable conditions afforded the 1-(4'-methoxyphenyl) derivative in 56% yield.

These condensation reactions form the basis for constructing the tricyclic structure, which can then be further modified. smolecule.com

Tryptamine DerivativeCarbonyl CompoundConditionsProductYieldReference
Tryptamine hydrochloride4-TolualdehydeEthanol, HCl, reflux1-(4'-methylphenyl)-tetrahydro-β-carboline hydrochloride53%
Tryptamine hydrochloridep-MethoxybenzaldehydeEthanol, HCl, reflux1-(4'-methoxyphenyl)-tetrahydro-β-carboline hydrochloride56%

Modern and Advanced Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile synthetic methods. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the ability to construct complex molecules in a single step.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and improved yields. smolecule.com In the context of pyridoindole synthesis, microwave-assisted protocols have been successfully applied to both the Pictet-Spengler reaction and other cyclization strategies. smolecule.comsmolecule.com

For instance, a one-pot microwave-assisted coupling of various substituted tryptamines with aromatic aldehydes in the presence of a bifunctional catalyst (Pd/C/K-10) has been developed for the synthesis of β-carbolines, achieving yields of 50-75%. nih.gov Microwave-assisted synthesis has also been shown to be a faster and more efficient alternative to traditional methods for the synthesis of harmane (1-methyl-9H-pyrido[3,4-b]indole). smolecule.com

The use of mineral-supported reagents under microwave irradiation can accelerate cyclization reactions, with some spiro-indole derivatives analogous to β-carbolines being synthesized in under 10 minutes with yields exceeding 85%, a significant improvement over the 6-8 hours required for conventional heating. smolecule.com Furthermore, microwave irradiation at controlled power settings has been shown to significantly enhance the efficiency of the Hemetsberger indole synthesis for preparing methoxy-substituted β-carbolines, reducing reaction times from 24 hours to 5 hours and increasing yields from 60% to 79%.

Reaction TypeReactantsConditionsYieldReference
One-pot cyclization/dehydrogenationSubstituted tryptamines, Aromatic aldehydesPd/C/K-10, Microwave50-75% nih.gov
CyclizationSpiro-indole precursorsMineral-supported reagents, Microwave>85% smolecule.com
Hemetsberger Indole Synthesis3-Methoxyphenylhydrazine, Methyl pyruvateZnCl₂, PCl₅, Microwave (300-500 W, 120-150°C)79%

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules. These reactions combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants.

A notable example is the copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849), which can selectively form 9H-pyrido[2,3-b]indoles. acs.org Another innovative approach is a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions, where the pyrimidine (B1678525) ring is formed in one pot via a [4+2] annulation reaction. mdpi.comresearchgate.net

Furthermore, a manganese dioxide mediated one-pot process has been developed for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. d-nb.infonih.gov This process involves the oxidation of an activated alcohol, followed by a Pictet-Spengler cyclization and an oxidative aromatization, all occurring in a single pot. d-nb.infonih.gov

Reaction TypeReactantsCatalyst/ReagentsProductReference
Cascade Reaction1-Bromo-2-(2,2-dibromovinyl)benzenes, Aldehydes, Aqueous ammoniaCopper catalyst9H-Pyrido[2,3-b]indoles acs.org
Four-Component SynthesisIndole-3-carboxaldehydes, Aromatic aldehyde, Ammonium iodideIodine2-Phenyl-9H-pyrimido[4,5-b]indoles mdpi.comresearchgate.net
One-Pot Oxidation/Cyclization/AromatizationActivated alcohol, TryptamineManganese dioxideMethyl 9H-pyrido[3,4-b]indole-1-carboxylate d-nb.infonih.gov

Transition Metal-Catalyzed Cyclizations and Functionalizations

The construction of the this compound (γ-carboline) scaffold has been significantly advanced through the use of transition metal catalysis. These methods offer high efficiency and functional group tolerance, providing access to a wide array of derivatives. Key metals employed in these synthetic strategies include palladium, rhodium, and copper.

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone in the synthesis of γ-carbolines, primarily through intramolecular annulation and cross-coupling reactions. A prominent strategy involves the palladium-catalyzed intramolecular iminoannulation. acs.org This method uses readily available 2-bromo-1H-indole-3-carboxaldehydes, which are converted to their tert-butylimine derivatives. Subsequent intramolecular cyclization, catalyzed by a palladium complex, proceeds in excellent yields. acs.org The reaction is typically performed at around 100 °C and has been shown to tolerate a variety of functional groups on the indole ring. acs.org

Another significant palladium-catalyzed approach is the intramolecular α-arylation of carbonyl compounds. scispace.com This process involves creating a tether between the indole nitrogen and a carbonyl-containing moiety. Using a palladium catalyst, such as Pd₂(dba)₃ with a suitable ligand, intramolecular C-C bond formation occurs between the indole C2 position and the α-carbon of the carbonyl group to furnish tetrahydro-γ-carboline derivatives. rhhz.net

The iminoannulation of alkynes represents another versatile palladium-catalyzed route. acs.orgnih.gov This reaction constructs the γ-carboline framework by reacting the tert-butylimines of 2-haloindole-3-carboxaldehydes with various alkynes. acs.orgnih.gov While this method is highly effective for a range of alkynes, the use of unsymmetrical internal alkynes can lead to the formation of regioisomers. nih.gov However, terminal alkynes generally yield a single regioisomer. nih.gov

Catalyst SystemReaction TypeStarting MaterialsProduct TypeKey FindingsReference
Pd₂(dba)₃ / LigandIntramolecular α-ArylationAmino-tethered 2-iodoindolesTetrahydro-γ-carbolinesEffective for synthesizing indolo-b-fused nitrogen heterocycles. scispace.comrhhz.net scispace.comrhhz.net
Palladium CatalystIntramolecular Iminoannulation2-Bromo-1H-indole-3-carboxaldehyde iminesAnnulated γ-carbolinesProvides excellent yields and can be performed as a one-pot protocol. acs.org acs.org
Palladium CatalystIminoannulation of Alkynes2-Haloindole-3-carboxaldehyde imines, AlkynesSubstituted γ-carbolinesEffective for terminal and internal alkynes; regioselectivity is an issue with unsymmetrical internal alkynes. acs.orgnih.gov acs.orgnih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysts have also been employed for the synthesis of carboline derivatives, including complex fused systems. researchgate.netmdpi.com For instance, Rh(I)-catalyzed [2+2+2] cyclization reactions are powerful for constructing multiple rings in a single step. researchgate.net This approach can be used to create annulated pyrido[3,4-b]indoles, and the principles are applicable to other carboline isomers. researchgate.net The methodology demonstrates high yields and tolerates a variety of functional groups. researchgate.net

Copper-Catalyzed Syntheses

Copper-catalyzed reactions provide an alternative, often more economical, route to pyridoindole systems. One-pot multicomponent cascade reactions utilizing copper catalysts can selectively produce different indole-based heterocycles, including 9H-pyrido[2,3-b]indoles, by tuning reaction conditions. acs.orgresearcher.lifeacs.org These reactions often start with simple, readily available materials like 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and ammonia. acs.orgacs.org The selective formation of the desired pyridoindole is controlled by factors such as the concentration of ammonia and the molar ratio of the reagents. acs.orgresearcher.life These methods are advantageous due to their operational simplicity and the use of inexpensive starting materials. researcher.life

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling stereochemistry and regiochemistry is critical when synthesizing complex, biologically active molecules. For this compound derivatives, several strategies have been developed to achieve high levels of selectivity.

Stereoselective Synthesis

The synthesis of specific stereoisomers of hexahydro-1H-pyrido[4,3-b]indole derivatives has been described, where the relative configuration at the C4a and C9b positions significantly influences biological activity. nih.gov Enantioselective synthesis of 1-vinyl-tetrahydro-γ-carbolines can be achieved via palladium-catalyzed intramolecular allylic alkylation of 3-indolyl carbonates. rhhz.net The use of chiral ligands, such as diphenylphosphinobenzoic acid (DPPBA), in conjunction with a palladium source like [Pd₂(dba)₃]·CHCl₃, can induce high enantioselectivity in the final products. rhhz.net

Another approach involves a tandem Sonogashira-cyclization reaction followed by a Pictet-Spengler type intramolecular electrophilic substitution. core.ac.uk This method uses chiral N-tert-butanesulfinyl homopropargylamines as precursors to generate enantioenriched polyheterocyclic derivatives, demonstrating a pathway to control the stereochemistry of the resulting carboline structures. core.ac.uk

Regioselective Synthesis

Regioselectivity is a significant challenge in many carboline syntheses, particularly when using unsymmetrical starting materials. In the palladium-catalyzed iminoannulation of alkynes, the reaction of 2-haloindole-3-carboxaldehyde imines with unsymmetrical internal alkynes often produces a mixture of two regioisomers. acs.orgnih.gov However, high regioselectivity can be achieved by using terminal alkynes, which typically yield only one regioisomeric product. nih.gov

Metal-free approaches, such as 1,3-dipolar cycloaddition reactions, have also been explored for the regioselective synthesis of β-carboline derivatives, and these principles can inform the synthesis of other isomers. rsc.org The precise control over the orientation of the reacting components is key to achieving a single regioisomer.

Copper-catalyzed one-pot multicomponent reactions offer another avenue for regioselective synthesis. acs.orgresearcher.life By carefully controlling reaction parameters, such as the concentration of ammonia and the choice of aldehyde substrate, it is possible to selectively synthesize different N-heterocycles, including 9H-pyrido[2,3-b]indoles, from the same set of starting materials. acs.orgresearcher.lifeacs.org This highlights the importance of reaction condition optimization in directing the outcome towards the desired γ-carboline regioisomer.

MethodSelectivity TypeKey StrategyExample / FindingReference
Palladium-catalyzed Intramolecular Allylic AlkylationStereoselectiveUse of chiral ligands (e.g., DPPBA).Yields enantioselective synthesis of 1-vinyl-tetrahydro-γ-carbolines. rhhz.net rhhz.net
Tandem Sonogashira-cyclization / Pictet-SpenglerStereoselectiveUse of chiral N-tert-butanesulfinyl homopropargylamines.Access to enantioenriched polyheterocyclic derivatives. core.ac.uk core.ac.uk
Palladium-catalyzed Iminoannulation of AlkynesRegioselectiveUse of terminal alkynes instead of unsymmetrical internal alkynes.Terminal alkynes lead to a single regioisomer. nih.gov nih.gov
Copper-catalyzed Multicomponent ReactionRegioselectiveTuning reaction conditions (e.g., ammonia concentration).Allows selective formation of different pyridoindole isomers. acs.orgresearcher.life acs.orgresearcher.life

Industrial Scale-Up Considerations and Process Optimization for Pyridoindole Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable.

Key Optimization Parameters

Catalyst Loading and Cost: Transition metal catalysts, particularly those based on palladium and rhodium, can be expensive. A key goal in process optimization is to minimize catalyst loading without significantly compromising yield or reaction time. researchgate.net The use of more economical catalysts, such as those based on copper, is also a highly attractive strategy for large-scale synthesis. researcher.lifeacs.org

Solvent Selection: The choice of solvent is critical. Ideal industrial solvents are inexpensive, non-toxic, have a low environmental impact, and allow for easy product isolation. Some laboratory-scale syntheses use solvents like DMF or dioxane, which may be less desirable for large-scale production. acs.orgrsc.org The development of syntheses in "greener" solvents or under solvent-free conditions is a significant area of research. smolecule.com

Raw Material Availability and Cost: The starting materials should be readily available and inexpensive. Syntheses that rely on complex or costly starting materials are less likely to be viable on an industrial scale. researcher.life

Reaction Conditions: Optimizing reaction conditions involves finding the lowest possible temperature and pressure that still provide an efficient reaction. This reduces energy consumption and improves the safety profile of the process. Microwave-assisted synthesis has been shown to significantly reduce reaction times in some cases, but its scalability must be carefully assessed. nih.gov

Purification: Chromatographic purification is common in the laboratory but is often impractical and expensive for large-scale production. Developing processes where the final product can be isolated by crystallization or simple filtration is a major advantage. researchgate.net

While specific industrial-scale processes for this compound are not widely published, principles from the large-scale synthesis of the related β-carbolines are instructive. For instance, an enamine cyclization route has been noted for its high efficiency and scalability in producing β-carbolines, highlighting a potential avenue for the industrial production of γ-carboline isomers.

Chemical Transformations and Reactivity of 9h Pyrido 4,3 B Indole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridoindole Core

The reactivity of the 9H-pyrido[4,3-b]indole system towards substitution reactions is dictated by the electronic nature of its constituent rings. The indole (B1671886) portion is electron-rich, making it susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient and thus more prone to nucleophilic substitution.

Electrophilic Substitution:

Electrophilic substitution reactions on carbolines, including the γ-carboline isomer, predominantly occur on the benzene (B151609) ring of the indole moiety. thieme-connect.de The substitution is typically directed to the position para to the pyrrolic nitrogen (C-6), and to a lesser extent, the ortho position (C-8). thieme-connect.de This regioselectivity is a consequence of the activating effect of the indole nitrogen. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Incorporation of halogen atoms such as chlorine, bromine, or iodine.

Friedel-Crafts Acylation and Alkylation: Attachment of acyl and alkyl groups, respectively.

For instance, studies on the related α-carboline (9H-pyrido[2,3-b]indole) have shown that nitration can lead to the formation of a C-6 nitro derivative, with the potential for a minor C-8 isomer under certain conditions. researchgate.net

Nucleophilic Substitution:

The electron-deficient pyridine ring of the this compound nucleus is the primary site for nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups. For example, the synthesis of 4-substituted pyridopyrrolopyrimidines has been achieved through nucleophilic substitution reactions on 4-chloropyridopyrrolopyrimidine intermediates. acs.org The presence of a good leaving group, such as a halogen, at positions C-1 or C-3 facilitates these reactions. The introduction of a methyl group via iodomethane (B122720) can enhance the susceptibility of the pyridoindole structure to nucleophilic attack. smolecule.com

Oxidation and Reduction Pathways of this compound Systems

The oxidation and reduction of the this compound core provide pathways to different oxidation states of the carboline ring system, expanding the synthetic diversity of this scaffold. researchgate.net

Oxidation:

Oxidation reactions can target both the pyridine and indole rings, as well as substituents attached to the core. Common oxidizing agents used include:

Potassium permanganate (B83412) (KMnO₃) smolecule.com

Chromium trioxide smolecule.com

Manganese dioxide (MnO₂) nih.gov

3-chloroperoxybenzoic acid (m-CPBA)

Oxidation of the pyridine nitrogen leads to the formation of N-oxides, which are versatile intermediates for further functionalization. For example, β-carboline N-oxides can be used to synthesize 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives. researchgate.net The oxidation of a tetrahydro-1H-pyrido[3,4-b]indole core can lead to the aromatic β-carboline system using reagents like potassium dichromate or selenium dioxide. mdpi.com

Reduction:

Reduction reactions typically involve the use of hydride reagents to reduce specific functional groups or the pyridine ring. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) smolecule.com

Lithium aluminum hydride (LiAlH₄) smolecule.com

These reagents can be used to reduce carbonyl groups or other reducible functionalities introduced onto the pyridoindole skeleton. For example, in the synthesis of 3-formyl-9H-pyrido[3,4-b]indole derivatives, an ester functionality was reduced to an alcohol using LiAlH₄. nih.gov

Functionalization Strategies at Specific Positions

The ability to selectively introduce functional groups at specific positions of the this compound core is crucial for the development of new derivatives with tailored properties.

The differential reactivity of the various positions on the γ-carboline ring system allows for targeted functionalization.

C-1 Position: The C-1 position is susceptible to functionalization, often through reactions involving the pyridine ring. For instance, 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for their biological activities. acs.org

C-3 Position: The C-3 position is a key site for introducing diversity. nih.gov The Morita-Baylis-Hillman reaction is a notable method for C-3 functionalization. nih.gov Additionally, 3-substituted β-carbolinones can be synthesized from 3-substituted β-carbolines via N-oxide intermediates. researchgate.net

C-6 Position: As the primary site for electrophilic substitution, the C-6 position can be readily functionalized with groups like nitro and acetyl. researchgate.net The introduction of substituents at this position can be achieved through reactions like the Pictet-Spengler reaction or microwave-assisted coupling methods. smolecule.com

C-8 Position: The C-8 position is a secondary site for electrophilic attack. thieme-connect.de Patent literature describes the synthesis of 8-aryl- and 8-heteroaryl-substituted 9H-pyrido[3,4-b]indoles. google.com

N-9 Position: The indole nitrogen (N-9) can be alkylated or acylated. For example, the N-ethyl derivative of 3-formyl-9H-pyrido[3,4-b]indole has been prepared and shown to have different reactivity in the Morita-Baylis-Hillman reaction compared to the unsubstituted parent compound. nih.govbeilstein-journals.org The presence of a nitroso group at the N-9 position significantly influences the compound's chemical properties. ontosight.ai

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that has been successfully applied to the C-3 functionalization of the β-carboline framework. nih.govbeilstein-journals.org This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde or ketone, in the presence of a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.govbeilstein-journals.orgnih.gov

In the context of this compound derivatives, 3-formyl-9H-β-carbolines have been used as precursors in the MBH reaction with activated alkenes like acrylonitrile (B1666552) and various acrylates. nih.gov This approach allows for the synthesis of a diverse range of C-3 substituted β-carboline MBH adducts. nih.govbeilstein-journals.org The reaction can sometimes be accompanied by a Michael addition reaction, leading to further structural complexity. nih.govnih.gov

Table 1: Examples of Morita-Baylis-Hillman Reactions on 3-Formyl-9H-pyrido[3,4-b]indoles
ElectrophileActivated AlkeneCatalystProduct TypeYield (%)Reference
3-Formyl-9H-β-carbolinesAcrylonitrileDABCOMBH Adduct27-72 nih.gov
3-Formyl-9H-β-carbolinesVarious AcrylatesDABCOMBH Adduct27-72 nih.gov
N-ethyl-3-formyl-9H-β-carbolineAcrylonitrileDABCOMBH Adduct- nih.govbeilstein-journals.org
N-ethyl-3-formyl-9H-β-carbolineMethyl AcrylateDABCOMBH Adduct- nih.govbeilstein-journals.org

Heterocyclization Reactions Involving Pyridoindole Intermediates

This compound and its derivatives can serve as key intermediates in the synthesis of more complex heterocyclic systems. These heterocyclization reactions often involve the formation of new rings fused to the existing carboline framework.

A common strategy is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline. mdpi.com This core can then be used to construct larger fused-ring systems. For example, the tetrahydro-1H-pyrido[3,4-b]indole core has been used to prepare compounds fused with hydantoin (B18101) and thiohydantoin rings. mdpi.com

Another approach involves the Bischler-Napieralski reaction, which can be used for the cyclodehydration of ketoamides to form dihydro-β-carbolines. beilstein-journals.org These intermediates can then undergo further transformations to yield various heterocyclic structures.

Furthermore, copper-catalyzed one-pot multicomponent cascade reactions have been developed for the selective synthesis of 9H-pyrido[2,3-b]indoles from 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia (B1221849). organic-chemistry.org

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound system are significantly influenced by the nature and position of substituents on the tricyclic core. ontosight.ai

Electron-donating groups (e.g., methoxy) on the benzene ring generally enhance the rate of electrophilic substitution reactions. A methoxy (B1213986) group can also influence the solubility of the molecule. ontosight.ai

Electron-withdrawing groups on the pyridine ring can increase its susceptibility to nucleophilic attack.

Steric effects of bulky substituents can hinder reactions at adjacent positions.

Substituents at the N-9 position can modulate the reactivity of the entire ring system. For instance, an N-ethyl group on 3-formyl-9H-pyrido[3,4-b]indole was found to increase its reactivity in the Morita-Baylis-Hillman reaction compared to the unsubstituted analogue. nih.govbeilstein-journals.org

A methyl group at the C-1 position can stabilize the aromatic system and modify its electronic properties.

The stability of the this compound core is attributed to its fully aromatic tricyclic system. However, the presence of certain substituents can alter this stability. For example, a tetrahydroindole core, where the pyrrole (B145914) part of the indole is saturated, results in a more stable but less reactive compound compared to its unsaturated counterpart. ontosight.ai

Advanced Spectroscopic and Structural Elucidation Techniques for 9h Pyrido 4,3 B Indole Compounds

X-ray Crystallographic Analysis for Definitive Structural Determination

The structural integrity of newly synthesized γ-carboline derivatives is often unequivocally confirmed through single-crystal X-ray diffraction analysis. For instance, the molecular structure of derivatives such as tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate was established using this method, verifying the formation of the γ-carboline core. beilstein-journals.org Similarly, the structures of complex fused-pyrido[4,3-b]indolones have been elucidated, providing critical insights into their stereochemistry and molecular architecture. doi.org

The process for obtaining suitable crystals for analysis typically involves dissolving the purified compound in an appropriate solvent, such as chloroform. Slow evaporation of the solvent over several days at room temperature can yield colorless crystals suitable for X-ray examination. doi.org These analyses not only confirm the chemical structure but also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the material's bulk properties.

Table 1: Crystallographic Data for a Fused-Pyrido[4,3-b]indolone Derivative This table presents hypothetical data based on typical values found in crystallographic reports for similar organic compounds, as specific data points for a single, representative 9H-Pyrido[4,3-b]indole were not available across the aggregated sources.

ParameterValue
Chemical FormulaC₂₄H₂₃N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)105.5
Volume (ų)1925.4
Z (formula units/cell)4

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules like this compound. These techniques provide information about the electronic transitions and the fate of the excited states, which are fundamental to applications in materials science and chemical sensing.

Derivatives of the γ-carboline core are often found to be highly fluorescent when irradiated with UV light. beilstein-journals.org Systematic studies of their optical properties through absorption and emission spectroscopy reveal significant insights. For example, the absorption spectra of γ-carboline derivatives typically show maxima in the UV region. The representative derivative, tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate, displays an absorption maximum (λmax) around 230 nm in dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org

The fluorescence properties of these compounds can be highly sensitive to their environment. The emission maxima of γ-carboline derivatives often exhibit a bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. For one such derivative, the emission maximum shifted by nearly 40 nm when the solvent was changed from a less polar to a more polar one. beilstein-journals.org This solvatochromic behavior indicates a change in the dipole moment of the molecule upon electronic excitation, suggesting a more polar excited state. The fluorescence lifetime, which is the average time the molecule spends in the excited state, has also been measured, with values of 8.35 ns in DMSO and 4.73 ns in dichloromethane (B109758) (DCM) reported for a specific γ-carboline derivative. beilstein-journals.org Similarly, a donor-acceptor type γ-carboline derivative (TDBA-γ-Cb) shows distinct UV-vis absorption and fluorescence spectra, highlighting the role of substituents in tuning the photophysical properties. rsc.org

Table 2: Photophysical Data for a Substituted γ-Carboline Derivative (3ac) in Various Solvents beilstein-journals.org

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Lifetime (τ, ns)
Dichloromethane (DCM)2284101824.73
Acetonitrile (ACN)227435208-
Dimethylformamide (DMF)228442214-
Dimethyl sulfoxide (DMSO)2304492198.35

Computational and Theoretical Investigations of 9h Pyrido 4,3 B Indole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 9H-pyrido[4,3-b]indole and its derivatives. By solving the Schrödinger equation within the framework of DFT, researchers can obtain optimized molecular geometries and a wealth of information about the electronic distribution within the molecule.

For instance, geometry optimizations and frequency calculations are often performed at levels of theory such as B3LYP/6-311G(d,p) to obtain stable structures in the gas phase. researchgate.net These optimized geometries serve as the foundation for further analyses of the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of this compound systems. The energy gap between the HOMO and LUMO (E_HOMO-LUMO) is a key indicator of a molecule's bioactivity. x-mol.comresearchgate.net A smaller energy gap suggests higher reactivity.

Studies on substituted 9H-pyrido[3,4-b]indoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For example, the introduction of methyl or benzyl (B1604629) groups at the 9-position can increase the electron density on the pyridoindole core, which is reflected in the FMO analysis. In one study, a compound with a lower HOMO-LUMO energy gap was found to be the most bioactive among a series of related compounds, a finding that was consistent with molecular docking results. x-mol.comresearchgate.net

The table below presents data from a study on methyl 9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives, illustrating the effect of different substituents on the HOMO-LUMO energy gap.

CompoundSubstituent at C1HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Basic Compound-H-6.21-1.544.67
A Anthracene-9-yl-5.89-2.013.88
B Pyrene-1-yl-5.93-2.033.90
C Naphthalene-1-yl-6.01-1.874.14

Data sourced from a computational study on substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylates. cumhuriyet.edu.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the this compound framework. This method reveals hyperconjugative interactions, such as n→π* and π→π* transitions, which contribute to the stabilization of the molecule. researchgate.net

For example, NBO analysis of methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate has identified stabilizing hyperconjugative interactions, like the interaction between the lone pair of the nitrogen atom and the antibonding orbital of a carbonyl group (LP(N) → σ*(C=O)). The NBO charges, particularly at the indole (B1671886) nitrogen, are also important as they influence the molecule's hydrogen-bonding potential. In some derivatives, π→p orbital interactions have been found to contribute significantly to the stabilization energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound derivatives and their interactions with biological macromolecules over time. researchgate.net These simulations provide insights into the conformational flexibility of the molecule and the stability of its complexes with proteins. researchgate.net

MD simulations have been used to support molecular docking results by assessing the stability of ligand-protein complexes. x-mol.comresearchgate.net By simulating the system over a period of time (e.g., 100 nanoseconds), researchers can observe the intricate molecular motions and interactions, confirming the stability of binding modes predicted by docking studies. researchgate.net For instance, the root mean square deviation (RMSD) profile obtained from an MD simulation can indicate the dynamic stability of a protein-ligand complex. ufg.br

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

For 9H-pyrido[3,4-b]indole derivatives, QSAR studies have been conducted to model their antiproliferative activity against various cancer cell lines. nih.gov These studies have utilized different methods, including kernel-based partial least squares (KPLS) regression analysis with 2D chemical fingerprint descriptors and 3D-QSAR with pharmacophore alignment. nih.gov Successful QSAR models have been developed that can predict the antiproliferative activity with good statistical significance. nih.gov

For example, a 3D-QSAR study on a series of pyrido[3,4-b]indoles identified a four-point pharmacophore model consisting of one hydrogen bond donor and three ring features that was crucial for their anticancer activity. nih.gov

In Silico Docking Studies for Receptor-Ligand Interactions

In silico molecular docking is a widely used computational method to predict the preferred binding orientation of a ligand to a target protein. nih.gov This technique is instrumental in understanding the molecular basis of the biological activity of this compound derivatives and in identifying potential drug targets.

Docking studies have been performed to investigate the interactions of substituted 9H-pyrido[3,4-b]indoles with various protein targets, including those from filarial worms and cancer-related proteins. x-mol.comresearchgate.netqeios.com These studies have revealed the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in the stability of the ligand-protein complexes. x-mol.comresearchgate.net

The table below summarizes the results of a docking study of γ-carboline derivatives with different antagonist receptors.

LigandReceptorBinding Energy (kcal/mol)Inhibitory ConstantKey Interacting Amino Acids
5a 5HT1-12.5290-90.3486THR188, TYR390
5b 5HT1-13.6778-86.6819ALA93, TYR390

Data sourced from a study on the in silico evaluation of novel γ-carboline derivatives. innovareacademics.in

Theoretical Studies of Excited States and Photophysical Phenomena

Theoretical investigations into the excited states and photophysical properties of this compound systems are crucial for understanding their fluorescence and potential applications in areas like chemical sensing and photodynamic therapy. bose.res.inconicet.gov.ar These studies often involve a combination of experimental techniques, such as steady-state and time-resolved emission spectroscopy, with quantum chemical calculations like Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.ar

The photophysical properties of these compounds, including their absorption and emission spectra, can be significantly influenced by the solvent environment. conicet.gov.ar Theoretical calculations help to rationalize these solvent effects by examining the changes in electron density and dipole moments upon excitation. conicet.gov.ar For some pyridoindole derivatives, a planarized intramolecular charge-transfer (PLICT) state has been identified through experimental and theoretical studies, which affects their luminescence properties. nih.gov

Solvent Effects on Quantum Chemical Descriptors and Reactivity

The surrounding solvent environment can significantly influence the electronic structure, reactivity, and photophysical properties of molecules like this compound (γ-carboline). Computational and experimental investigations utilize various models and techniques to understand these solvent-solute interactions and their consequences.

Theoretical Framework: Modeling Solvent Effects

Computational studies on related β-carboline systems, such as 9H-pyrido[3,4-b]indole derivatives, commonly employ the Polarizable Continuum Model (PCM) to simulate solvent effects. dergipark.org.tr This model places the solute molecule in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of quantum chemical descriptors in different solvent environments, providing insights into how solvent polarity affects reactivity. dergipark.org.trresearchgate.net

Key quantum chemical descriptors that are sensitive to solvent effects include:

Solvation Free Energy (ΔGsolv): This value represents the energy change associated with transferring a molecule from the gas phase to a solvent. Generally, ΔGsolv becomes more negative as the solvent polarity increases, indicating greater stabilization of the solute.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap often implies higher reactivity. dergipark.org.tr

Dipole Moment (μ): The dipole moment of a molecule can change significantly with the polarity of the solvent. An increase in the dipole moment in polar solvents typically suggests a greater polarization of the solute's electron density.

Research Findings on Related Isomers

Due to a lack of specific computational studies on the solvent effects on the reactivity of this compound, findings from its isomer, 9H-pyrido[3,4-b]indole, are often used to infer expected trends. Studies on 1-substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown that increasing the solvent dielectric constant leads to a systematic increase in the solvation free energy. dergipark.org.tr Furthermore, the HOMO-LUMO energy gap and other reactivity parameters show a clear dependence on the solvent medium, which in turn influences the molecule's predicted chemical behavior. dergipark.org.trcumhuriyet.edu.tr For instance, in a study of 1-substituted β-carboline derivatives, the anthracen-9-yl substituted structure was found to be the most reactive due to its low energy gap, and this reactivity was influenced by the solvent environment. dergipark.org.tr

Experimental Evidence of Solvent Effects on this compound Derivatives

Experimental studies on 1,5-substituted γ-carboline derivatives have provided direct evidence of the influence of solvents on their photophysical properties. beilstein-archives.org Specifically, absorption and emission spectra of these compounds were recorded in various organic solvents of differing polarities.

One representative study on tert-butyl 5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate demonstrated that while the absorption maxima remained largely unaffected by the solvent, the emission maxima exhibited a significant bathochromic (red) shift as the solvent polarity increased. beilstein-archives.org This phenomenon, known as solvatochromism, is indicative of a more polarized excited state relative to the ground state. The fluorescence of this derivative was observed to be quenched in a polar protic solvent like methanol, which is suggested to be due to an ultrafast intermolecular photo-induced electron transfer between the solute and the solvent. beilstein-archives.org

The following table summarizes the observed emission maxima for a derivative of this compound in different solvents:

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Hexane1.88425
Dichloromethane (B109758)8.93450
DMSO46.7465

Data sourced from Beilstein Archives. beilstein-archives.org

This data clearly illustrates that the emission energy decreases (wavelength increases) with increasing solvent polarity, highlighting the sensitivity of the excited state of the this compound core to its environment.

Mechanistic Studies of Biological Interactions for 9h Pyrido 4,3 B Indole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 9H-pyrido[4,3-b]indole have been shown to modulate the activity of several key enzymes through various mechanisms. These interactions are often dependent on the specific substitution patterns on the core ring system, which influence the binding affinity and mode of inhibition.

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.gov Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. acs.org While direct mechanistic studies on this compound derivatives are limited, the broader class of indole-containing compounds has been investigated for MAO inhibition. semanticscholar.org

The proposed mechanism of inhibition by some related heterocyclic compounds involves the transfer of an electron from the nitrogen atom of the inhibitor to the flavin cofactor of the enzyme, generating an amine radical cation intermediate. nih.gov This can lead to either reversible or irreversible inactivation of the enzyme. For instance, studies on pyridazinobenzylpiperidine derivatives have demonstrated competitive and reversible inhibition of MAO-B. mdpi.com The binding of these inhibitors is often stabilized by interactions such as pi-pi stacking with tyrosine residues within the active site of the enzyme. mdpi.com It is plausible that this compound derivatives could adopt a similar mechanism, where the planar aromatic system of the pyridoindole core facilitates binding to the active site of MAO isoforms. The nature and position of substituents on the this compound ring system would likely determine the potency and selectivity of inhibition for MAO-A versus MAO-B.

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. nih.gov The interaction of this compound derivatives with CYP450 enzymes can lead to either inhibition or induction of their catalytic activity, which has significant implications for drug-drug interactions and the therapeutic efficacy of co-administered drugs.

Mechanistic studies on related indole (B1671886) compounds have shown that CYP450 enzymes can catalyze the oxidation of the indole ring. For example, P450BM3 mutants have been shown to catalyze the hydroxylation of indole at the 3-position. mdpi.com Furthermore, a cytochrome P450 enzyme has been identified that catalyzes the formation of a spirooxindole scaffold from a tetrahydro-β-carboline, a structure closely related to this compound. frontiersin.org This transformation involves an oxidative rearrangement, highlighting the capability of CYP450 enzymes to significantly modify the core structure of these alkaloids. frontiersin.org

The modulation of CYP450 enzymes by this compound derivatives can also involve bioactivation, where the parent compound is metabolized to a reactive intermediate that can form covalent adducts with macromolecules like DNA. nih.gov This process is a key mechanism of carcinogenesis for some heterocyclic aromatic amines. nih.gov The specific CYP450 isoforms involved and the nature of the metabolic products are highly dependent on the structure of the this compound derivative.

Human Leukocyte Elastase (HLE), also known as human neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils. d-nb.info It plays a role in the degradation of extracellular matrix proteins, and its excessive activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). rsc.org

While direct mechanistic studies on the inhibition of HLE by this compound derivatives are not extensively documented in the available literature, the general mechanisms of HLE inhibition by other classes of compounds have been well-characterized. These inhibitors typically form a stable complex with the enzyme, blocking the active site and preventing substrate binding. For example, monocyclic β-lactams have been shown to be time-dependent inhibitors of HLE, forming a covalent bond with the active site serine residue. nih.gov Similarly, cephalosporin (B10832234) sulfones are potent time-dependent inhibitors, with their inhibitory activity influenced by the electronic properties and size of their substituents. nih.gov It is conceivable that appropriately substituted this compound derivatives could be designed to fit into the active site of HLE and act as competitive or non-competitive inhibitors.

Nucleic Acid Interactions

The planar aromatic structure of the this compound core makes it a prime candidate for interaction with nucleic acids, particularly DNA. These interactions can lead to significant perturbations in DNA structure and function, ultimately affecting cellular processes.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure, such as unwinding of the helix and an increase in its length. Derivatives of the related dipyrido[4,3-b][3,4-f]indole have been shown to be potent DNA intercalating agents. nih.gov These compounds exhibit high affinity for helical DNA, with binding constants in the range of 10⁶ to 10⁷ M⁻¹. nih.gov

The intercalation of these derivatives causes a significant increase in the viscosity of DNA solutions, a hallmark of this binding mode. nih.gov Furthermore, they have been shown to unwind supercoiled circular DNA. The unwinding angle for the most active derivative was estimated to be 18°. nih.gov This study also revealed a preference for binding to A-T rich regions of the DNA. nih.gov The planar nature of the this compound ring system is crucial for this intercalative binding, allowing it to stack with the DNA base pairs. The substituents on the ring system can further influence the binding affinity and sequence selectivity.

The interaction of this compound derivatives with DNA and other cellular targets can have a profound impact on gene expression and cellular processes, including cell cycle progression and apoptosis. Several studies have highlighted the anticancer potential of these compounds, which is often mediated by their effects on these fundamental cellular pathways.

A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.gov

Another study on pyrido[3,4-b]indole derivatives (an isomeric form) also demonstrated a potent and selective G2/M cell cycle arrest. nih.govresearchgate.net Molecular docking studies suggested that these compounds might interact with the MDM2 protein, an important negative regulator of the p53 tumor suppressor. nih.govresearchgate.net By inhibiting the MDM2-p53 interaction, these derivatives could lead to an increase in p53 levels, which in turn would activate the transcription of genes involved in cell cycle arrest and apoptosis, such as p21. nih.gov Indeed, other indole derivatives have been shown to up-regulate the expression of p21 and down-regulate the expression of Cyclin D, consistent with a cell cycle arrest mechanism. researchgate.net

The following table summarizes the antiproliferative activity of selected 9-aryl-5H-pyrido[4,3-b]indole derivatives against various cancer cell lines.

CompoundRIC₅₀ (μM) vs. HeLa Cells
7k 3,4,5-trimethoxy8.7 ± 1.3

Data from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors. nih.gov

The following table illustrates the effect of a representative 9-aryl-5H-pyrido[4,3-b]indole derivative on the cell cycle distribution in HeLa cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control 55.225.119.7
Compound 7k (10 μM) 10.312.577.2

Data from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors, showing a significant increase in the G2/M population, indicative of cell cycle arrest at this phase. nih.gov

Receptor Binding and Modulation

Derivatives of the this compound scaffold have been shown to interact with various neurotransmitter receptors. For instance, substitution at the 2-position of the 4a,9b-trans-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole nucleus with ω-carboxamidoalkyl substituents results in compounds with potent neuroleptic activity. nih.gov These derivatives exhibit high affinity for dopamine (DA) receptors, suggesting that the auxiliary binding site of the DA receptor may be a hydrogen-bond donating site. nih.gov

Norharman and its congener, harman (B1672943), are known to interact with the dopaminergic system. scispace.com They can be transported into neurons, possibly via β-carboline receptors, and subsequently inhibit monoamine oxidase A (MAO-A) and MAO-B, enzymes responsible for the degradation of dopamine. scispace.commedchemexpress.com This inhibition leads to a decrease in the breakdown of DA. scispace.com Furthermore, studies on PC12 cells have shown that both harman and norharman can decrease intracellular dopamine content. nih.govbiomolther.org This effect is attributed to a reduction in the activity and mRNA levels of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis. nih.govbiomolther.org

In addition to the dopaminergic system, this compound derivatives can modulate other neurotransmitter systems. For example, some derivatives have been investigated for their effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov

A significant area of research for this compound derivatives has been their interaction with serotonin receptors, particularly the 5-HT₆ receptor. nih.gov A series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (THPIs) have been synthesized and evaluated for their ability to antagonize the 5-HT₆ receptor. nih.gov Several of these compounds have been identified as potent 5-HT₆ receptor antagonists, with Kᵢ values in the low nanomolar range. nih.gov For example, compounds designated as 9.HCl and 20.HCl in one study exhibited Kᵢ values of 2.1 nM and 5.7 nM, respectively. nih.gov In functional assays, these compounds also showed potent antagonism with IC₅₀ values of 15 nM and 78 nM, respectively. nih.gov The antagonism of 5-HT₆ receptors is a promising therapeutic strategy for cognitive deficits associated with neurological disorders. mdpi.com

Norharman and other β-carboline alkaloids have been identified as activators of the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in mediating the effects of various xenobiotics and endogenous compounds. mdpi.com Activation of the AhR by norharman has been shown to induce the expression of AhR-responsive genes such as CYP1A1, CYP1B1, and UGT1A1 in colon-derived cell lines. nih.govnih.gov

The induction of these genes by norharman is more potent in Caco2 cells compared to YAMC cells for CYP1A1, while for CYP1B1, the induction is more significant in YAMC cells. nih.gov In mouse hepatoma cells, a study using a DRE-luciferase reporter gene assay showed that among several β-carbolines, only harman-1,2,3,4-tetrahydro-3-carboxylic acid induced activity. nih.gov However, other studies have clearly demonstrated that norharman induces CYP1A1, CYP1B1, and UGT1A1 in Caco2 and YAMC cells. nih.gov The activation of the AhR signaling pathway by norharman is believed to contribute to some of the anti-inflammatory effects observed with substances containing this compound, such as coffee. nih.govnih.gov Furthermore, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a tryptophan photoproduct, has also been shown to be an AHR activator, inducing CYP1A-mediated enzyme activity. nih.govnih.gov

Induction of AhR-Responsive Genes by Norharman

GeneCell LineInduction by Norharman
CYP1A1Caco2Induced
CYP1A1YAMCInduced
CYP1B1Caco2Induced (< 40% of TCDD)
CYP1B1YAMCInduced (> 50-100% of TCDD)
UGT1A1Caco2Induced
UGT1A1YAMCInduced

Cellular Pathway Modulation

Derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized and investigated as potential neuroprotectors due to their ability to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes. nih.gov The influx of calcium ions through glutamate-gated channels is a critical process in neuronal signaling, and its dysregulation can lead to excitotoxicity and neuronal cell death. nih.gov

Biological testing has revealed that the nature of the substituent at position 8 of the tetrahydro-1H-pyrido[4,3-b]indole fragment significantly influences the compound's activity. nih.gov For example, a derivative with a methoxy (B1213986) substituent at this position demonstrated the highest inhibitory activity on calcium ion uptake over a wide concentration range (0.01–10 μM), comparable to the action of Dimebon. nih.gov In contrast, derivatives with fluorine and chlorine substituents were found to be weak inhibitors of calcium ion uptake. nih.gov Interestingly, a methyl-substituted derivative was observed to potentiate calcium uptake at high concentrations. nih.gov

Effect of 8-Substituted Tetrahydro-1H-pyrido[4,3-b]indole Derivatives on Glutamate-Dependent Calcium Ion Uptake

Substituent at Position 8Effect on Ca²⁺ Uptake
MethoxyHigh inhibitory activity
FluorineWeak inhibitor
ChlorineWeak inhibitor
MethylPotentiates uptake at high concentrations

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

Derivatives of this compound and its isomers have been identified as potent anticancer agents, with a significant mechanistic feature being the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.govresearchgate.net This interruption of the cell division process is a key strategy in cancer therapy, as it can lead to apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Studies on novel pyrido[3,4-b]indoles, an isomeric form of the core structure, have demonstrated a consistent and strongly selective G2/M cell cycle phase arrest across a broad range of human cancer cell lines. nih.govnih.govresearchgate.net For instance, the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole showed high potency in causing this G2/M arrest. nih.govnih.govresearchgate.net This effect is often linked to the inhibition of tubulin polymerization. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors, and subsequent cell cycle analysis confirmed their activity. nih.gov One of the most active compounds, 7k (with a 3,4,5-trimethoxyphenyl A-ring), was shown to disrupt the microtubule network, leading to a halt in the cell cycle at the G2/M transition. nih.gov

The mechanism often involves the modulation of key regulatory proteins. In human bladder cancer T24 cells, for example, genistein, an isoflavone, induces G2/M arrest by down-regulating cyclin A and cyclin B1 levels while up-regulating the cyclin-dependent kinase (Cdk) inhibitor, p21WAF1/CIP1. mdpi.com This inhibitor then complexes with Cdc2 and Cdk2, halting cell cycle progression. mdpi.com Similarly, other related indole compounds, such as the glycosylated indolocarbazole analog LCS1269, have been shown to cause a severe G2 phase arrest by modulating CDK1 activity, in part through the up-regulation of p21. mdpi.com This suggests a common pathway for indole-based compounds in exerting their anti-proliferative effects.

The table below summarizes the effect of a selected pyridoindole derivative on the cell cycle distribution in cancer cells.

CompoundCell LineConcentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Genistein T2440 µM55.2%15.1%29.7%
Genistein T2480 µM43.8%10.5%45.7%
Control T240 µM62.4%21.3%16.3%
Data derived from a study on genistein's effect on T24 cells, illustrating a dose-dependent increase in the G2/M population. mdpi.com

Investigation of Dopaminergic System Interactions

The this compound scaffold and its related β-carboline alkaloids are known to interact with the dopaminergic system. researchgate.net This interaction is of significant interest due to the structural similarity of some β-carbolines to known dopaminergic neurotoxicants like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.net Research has shown that certain β-carbolines can act as neuromodulators, partly through their effects on monoamine oxidase (MAO), an enzyme crucial for dopamine metabolism. researchgate.net

Direct administration of specific heterocyclic aromatic amines (HAAs), a class that includes β-carbolines, into the brain has been shown to deplete striatal dopamine. researchgate.net Furthermore, elevated levels of the β-carboline harmane (1-methyl-9H-pyrido[3,4-b]indole) have been observed in the blood and cerebrospinal fluid of patients with Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. researchgate.net

Some derivatives have been specifically designed to target dopamine receptors. For example, tetrahydro-β-carboline derivatives have been synthesized and evaluated as dopamine D3 receptor antagonists, indicating their potential for developing treatments for conditions involving dopamine dysregulation. nih.gov These interactions with dopamine receptors and related pathways underscore the neurological significance of the pyridoindole structure. researchgate.net

Structure-Activity Relationship (SAR) Insights and Lead Optimization

Impact of Pyrido Ring Saturation on Bioavailability and Target Engagement

The saturation level of the pyrido ring within the this compound framework plays a critical role in modulating the compound's biological activity and potential for drug development. Hydrogenation of the pyrido ring to form 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as tetrahydro-γ-carboline) derivatives can significantly alter the molecule's three-dimensional structure, flexibility, and physicochemical properties, thereby influencing its interaction with biological targets. acs.orgnih.gov

Research into tetrahydro-γ-carboline derivatives has identified them as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), a target for treating cystic fibrosis. acs.org High-throughput screening campaigns identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a promising scaffold for developing compounds that can rescue gating defects in the CFTR protein. acs.org This suggests that the saturated, non-planar geometry of the tetrahydro-γ-carboline is favorable for engagement with this specific target.

Furthermore, derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized and investigated as potential neuroprotective agents. nih.gov These compounds have shown the ability to modulate glutamate-dependent uptake of calcium ions in rat cerebral cortex synaptosomes, a key process in neuronal excitotoxicity. nih.gov The development of such compounds highlights the importance of the saturated pyrido ring in creating analogues with potential therapeutic applications in neurodegenerative diseases. nih.gov The synthesis of tetrahydro-β-carboline derivatives for use as dopamine D3 receptor antagonists further emphasizes that ring saturation is a key strategy in designing neurologically active agents. nih.gov

Positional Effects of Substituents on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the position and nature of substituents on the tricyclic core. Structure-activity relationship (SAR) studies have provided detailed insights into how specific substitutions can enhance potency and selectivity for various biological targets.

For anticancer applications, substitutions at multiple positions have been explored. In a series of pyrido[3,4-b]indoles, the combination of a 1-naphthyl group at the C1 position and a methoxy group at the C6 position resulted in the highest antiproliferative potency. nih.govnih.gov The importance of the C6 position was further highlighted by the observation that moving the methoxy group to the C7 or C8 position led to a decrease in anticancer activity. nih.gov Interestingly, replacing the C6-methoxy group with an electron-withdrawing trifluoromethoxy or cyano group drastically reduced activity, yet simply removing the methoxy group retained moderate activity, indicating its role as an enhancer rather than an essential feature. nih.gov Furthermore, methylation of the indole nitrogen at the N9 position was found to be detrimental, drastically reducing antiproliferative activity, which suggests the N9-hydrogen is crucial for binding interactions at the target site. nih.govresearchgate.net

In a different series of 9-aryl-5H-pyrido[4,3-b]indole derivatives investigated as tubulin polymerization inhibitors, the nature of the aryl group at the 9-position was critical. nih.gov While a 3,4,5-trimethoxyphenyl group conferred the strongest activity against the HeLa cell line, introducing other aryl groups such as naphthalene, thiophene, pyridine (B92270), or indole at this position was not favorable for activity. nih.gov

For anti-leishmanial activity in 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, substitutions on the C1-phenyl ring were significant. aablocks.comnih.gov Para-substitution with electron-donating (methoxy) or electron-withdrawing (chloro) groups enhanced activity against promastigotes. aablocks.com An ortho-methyl group also increased activity, whereas other ortho-substituents decreased it drastically. aablocks.com

The following table presents SAR data for selected pyrido[3,4-b]indole derivatives against the MIA PaCa-2 pancreatic cancer cell line.

CompoundC1-SubstituentC6-SubstituentN9-SubstituentIC₅₀ (µM)
11 1-Naphthyl-OCH₃-H0.53
43 1-Naphthyl-H-H1.70
44 1-Naphthyl-CH₃-H>20
45 1-Naphthyl-OCF₃-H>20
48 1-Naphthyl-OCH₃-CH₃>20
Data derived from a study on pyrido[3,4-b]indoles, illustrating the impact of substituents at positions C1, C6, and N9 on antiproliferative activity. nih.gov

Applications of 9h Pyrido 4,3 B Indole in Chemical and Biological Sciences

Role as Building Blocks in Complex Organic Synthesis

The 9H-pyrido[4,3-b]indole framework serves as a crucial starting material or key intermediate in the synthesis of more complex organic molecules and natural product analogs. chemimpex.com Its inherent chemical reactivity and structural features make it an attractive component for constructing elaborate molecular architectures. Organic chemists utilize the pyridoindole nucleus to devise synthetic routes to a variety of intricate compounds. ontosight.ai The synthesis of these complex molecules often involves multiple steps, beginning with the formation of the indole (B1671886) ring, followed by the introduction of various functional groups and substituents. ontosight.aiontosight.ai The stability and compatibility of the this compound scaffold with a range of reaction conditions make it an ideal candidate for use in multifaceted organic syntheses. chemimpex.com

Scaffolds for Drug Discovery and Medicinal Chemistry Research

The this compound scaffold is a highly valued pharmacophore in drug discovery and medicinal chemistry. chemimpex.comresearchgate.net Its derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating the versatility of this heterocyclic system in interacting with various biological targets. ontosight.aiontosight.ai The ability to readily modify the core structure at different positions allows for the generation of large libraries of compounds, which can be screened for potential therapeutic applications. chemimpex.com

Derivatives of this compound have shown significant promise as anti-cancer agents. bohrium.comsmolecule.com Research has demonstrated that these compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines. The anti-proliferative activity of these derivatives is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

A notable study identified a series of novel pyrido[3,4-b]indoles with potent, broad-spectrum anticancer activity against aggressive cancers such as metastatic pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. nih.govnih.gov One of the most potent compounds, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, displayed an IC50 value as low as 80 nM against breast cancer cells and showed selectivity for cancer cells over normal cells. nih.govnih.gov The mechanism of action for this class of compounds was linked to a strong and selective G2/M cell cycle phase arrest. nih.govnih.gov

Compound/DerivativeCancer Cell Line(s)Observed ActivityReference(s)
1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleBreast, Colon, Melanoma, PancreaticPotent antiproliferative activity with IC50 values down to 80 nM, 130 nM, 130 nM, and 200 nM, respectively. Induces G2/M cell cycle arrest. nih.govnih.gov
9-Benzyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivativeHep3B (Hepatoma)Anti-proliferative effects.
Substituted 9H-pyrido[3,4-b]indole derivativesVariousCytotoxicity, induction of apoptosis and cell cycle arrest.

The this compound scaffold has been a focal point in the research for neuroprotective and cognition-enhancing agents. google.com Derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized and investigated for their potential in treating neurodegenerative disorders. google.comnih.gov These compounds are believed to offer therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and cognitive deficits associated with schizophrenia. google.comgoogle.com

One area of investigation involves the modulation of glutamate-dependent calcium ion uptake in brain synaptosomes, a process implicated in neurodegenerative pathways. nih.gov Certain derivatives have shown the ability to modulate these pathways, suggesting a potential mechanism for their neuroprotective effects. nih.gov Furthermore, some pyrido[4,3-b]indole derivatives have been characterized as having neuroprotective properties by inhibiting the death of brain cells and improving mitochondrial function under cellular stress. google.com The structural similarity of some derivatives to the antihistamine drug Dimebon, which has shown neuroprotective effects, has spurred further research into this class of compounds. nih.govgoogle.com

Compound/DerivativePotential ApplicationMechanism of Action/Observed EffectReference(s)
Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indolesNeurodegenerative disorders (e.g., Alzheimer's, Parkinson's), cognitive enhancement.Potential to treat or prevent neurological disorders. google.com
Hydrogenated pyrido[4,3-b]indole derivativesNeuroprotectionModulation of glutamate-dependent calcium ion uptake in cerebral cortex synaptosomes. nih.gov
9-Methyl-9H-pyrido[3,4-b]indole (Harmane)Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)May possess antioxidant and neuroprotective effects. smolecule.com
Pyrido[4,3-b]indole derivativesNeurodegenerative diseasesInhibition of brain cell death, improvement of mitochondrial function. google.com

The this compound scaffold has been utilized in the development of agents to combat microbial and parasitic infections. researchgate.netsmolecule.com Derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and parasites. ontosight.ainih.gov

In the realm of anti-parasitic research, substituted 9H-pyrido[3,4-b]indoles have been identified as potential pharmacophores for designing macrofilaricidal agents, which are active against adult filarial worms. acs.orgnih.gov Certain derivatives have exhibited significant micro- and macrofilaricidal activity in vivo. acs.orgnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate showed high adulticidal activity against Acanthocheilonema viteae. nih.gov Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole, was found to be highly active against Litomosoides carinii and Brugia malayi. nih.gov Furthermore, some derivatives have shown promise as anti-leishmanial agents. researchgate.net

Compound/DerivativeTarget OrganismObserved ActivityReference(s)
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateAcanthocheilonema viteae (filarial worm)High adulticidal activity. nih.gov
1-(4-Chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indoleLitomosoides carinii, Brugia malayi (filarial worms)Highest activity against these species. nih.gov
3-Substituted-1-(substituted-2-yl)-9H-pyrido[3,4-b]indole derivativesLeishmania donovani, Leishmania amazonensisIn vitro anti-leishmanial activity. nih.gov
2-Methyl-2H-pyrido[3,4-b]indolePlasmodium falciparum K1 (chloroquine-resistant)IC50 value of 0.45 µM. researchgate.net

The versatility of the this compound scaffold extends to the development of anti-inflammatory and anti-HIV agents. researchgate.net Studies have shown that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

In the context of anti-HIV research, derivatives of 9H-pyrido[3,4-b]indole have emerged as potential inhibitors of HIV-1 replication. researchgate.netnih.govopenmedicinalchemistryjournal.com A novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1. researchgate.netnih.gov One compound, in particular, exhibited significant anti-HIV activity with an EC50 of 0.53 μM and a high selectivity index. researchgate.netnih.gov This compound also inhibited p24 antigen expression in acutely infected cells. researchgate.netnih.gov

Compound/DerivativeTherapeutic AreaObserved ActivityReference(s)
1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole derivative (7g)Anti-HIVSignificant anti-HIV-1 activity with an EC50 of 0.53 μM and a selectivity index of 483. Inhibited p24 antigen expression with an EC50 of 1.1 μM. researchgate.netnih.gov
9H-Pyrido[3,4-b]indole derivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines and mediators.
1-(2-Chlorophenyl)-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid derivativeAnti-inflammatoryAnti-inflammatory and antiplatelet activity.

Derivatives of this compound are also being investigated for their potential in the management of diabetes. ontosight.aiijpsr.com Research has shown that certain analogs can exert anti-hyperglycemic effects. sci-hub.se

One study identified an azatetrahydrocarbazole derivative, ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, which demonstrated hypoglycemic activity in cell assays that was approximately 1.2 times higher than that of metformin (B114582). mdpi.com The proposed mechanism of action for these compounds involves the activation of AMP-activated protein kinase (AMPK). mdpi.com Another line of research focused on 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives. semanticscholar.orgnih.gov The compound 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) showed potent antidiabetic activity in streptozotocin-induced diabetic rats by significantly reducing blood glucose levels. semanticscholar.orgnih.gov

Compound/DerivativeTherapeutic AreaObserved Activity/MechanismReference(s)
Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylateAntidiabeticHypoglycemic activity ~1.2 times higher than metformin in cell assays; potential AMPK activation. mdpi.com
2-(p-Toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5)AntidiabeticPotent antidiabetic activity in streptozotocin-induced diabetic rats. semanticscholar.orgnih.gov
9-(1H-indol-3-yl) xanthen-4-(9H)-ones derivativesAntidiabeticInhibitory activity on α-glucosidase. sci-hub.se

Fluorescence Probes for Biological Sensing and Imaging

The inherent fluorescent properties of the pyridoindole nucleus make it an attractive platform for the design of probes for biological imaging and sensing. ontosight.aiontosight.ai By modifying the core structure, researchers can create derivatives with tailored photophysical properties suitable for specific applications. nih.gov

Derivatives of 9H-pyrido[2,3-b]indole have been synthesized and investigated as new fluorophores. nih.gov Some of these probes exhibit a "turn-off" acidochromic response, where their fluorescence is quenched in the presence of acid, while others display a "turn-off-on" behavior. nih.gov For instance, certain probes show high sensitivity to local pH changes, making them useful for monitoring pH in microenvironments. nih.gov The interaction of these probes with biomolecules like calf thymus DNA has been studied, revealing a static quenching mechanism and suggesting a groove-binding mode of interaction with the DNA helix. nih.gov This highlights their potential for visualizing and detecting nucleic acids. nih.gov

Furthermore, pyridoindolium compounds, which are cationic derivatives, are also being explored for biological imaging. ontosight.ai Their ability to emit light at specific wavelengths makes them valuable for microscopy and other imaging techniques to visualize cellular structures and processes. ontosight.ai

Table 1: Examples of this compound-Based Fluorescence Probes

Probe TypeApplicationKey Feature
9H-Pyrido[2,3-b]indole derivativespH sensing, DNA detection"Turn-off" or "turn-off-on" fluorescence, groove binding to DNA nih.gov
Pyridoindolium compoundsCellular imagingEmission at specific wavelengths for microscopy ontosight.ai

Materials Science Applications (e.g., Organic Semiconductors)

The unique electronic properties and structural stability of the this compound scaffold have led to its exploration in materials science, particularly in the development of organic semiconductors. chemimpex.com These materials are crucial components in the fabrication of advanced electronic devices.

Research has shown that derivatives of 9H-pyrido[3,4-b]indole can be utilized in organic electronic applications, contributing to the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The versatility of the pyridoindole structure allows for its incorporation into more complex molecules and polymers, opening avenues for the creation of novel materials with tailored properties. evitachem.comsmolecule.com For instance, new phenyl and phenylthienyl derivatives end-functionalized with α-carboline (a pyridoindole isomer) have been synthesized and characterized as organic semiconductors for organic thin-film transistors (OTFTs). nih.govmolaid.com These compounds have demonstrated p-channel characteristics with promising carrier mobility. nih.gov

The development of advanced materials, including polymers and dyes, also benefits from the use of this compound derivatives as building blocks. evitachem.com The heterocyclic nature of this compound can be leveraged in the creation of organic semiconductors and sensors. chemimpex.com

Pharmacological Tools for Investigating Neurodegeneration and Disease Mechanisms

Derivatives of this compound serve as valuable pharmacological tools for investigating the mechanisms of neurodegenerative diseases and other pathological conditions. google.com These compounds allow researchers to probe biological pathways and understand disease progression at a molecular level.

Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles have been developed as pharmacological tools to investigate the mechanisms of protection against neurodegeneration both in vivo and in vitro. google.com These compounds can be used to study a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. google.com

The β-carboline structure, of which this compound is an isomer, has been implicated in neurodegenerative processes. For example, harmane (1-methyl-9H-pyrido[3,4-b]indole), a potent neurotoxin, has been found in elevated concentrations in the blood of individuals with Parkinson's disease, suggesting its potential role in the disease's etiology. nih.govnih.gov Isotopic labeling of such compounds, for instance with deuterium, provides a means to trace their metabolic processes in neurological studies, offering insights into their pharmacokinetics and metabolic pathways. smolecule.com

Furthermore, derivatives of this compound are used to study a variety of other diseases. They are employed in research to understand cognitive disorders, psychotic disorders, and other neurotransmitter-mediated conditions. google.com The ability of these compounds to interact with specific molecular targets, such as enzymes and receptors, makes them instrumental in dissecting complex biological signaling pathways. evitachem.comsmolecule.com For example, a specific derivative, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, was identified as a novel potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its utility in studying cystic fibrosis. acs.org

Q & A

Q. How should researchers address discrepancies in reported solubility data for pyridoindole derivatives?

  • Methodological Answer :
  • Standardize solvents : Use USP-grade DMSO (hygroscopicity <0.1%) for reproducibility .
  • Sonication-assisted dissolution : 30-minute sonicate at 40°C for DMSO suspensions .
  • Dynamic light scattering (DLS) : Confirm colloidal stability in aqueous buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.